molecular formula C12H20N2O3 B6163091 tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate CAS No. 2168418-55-9

tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate

Cat. No.: B6163091
CAS No.: 2168418-55-9
M. Wt: 240.30 g/mol
InChI Key: RRFWAPYXANMBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core with a ketone group at position 7 and a tert-butyl carbamate (Boc) moiety at position 2. Its molecular formula is C₁₂H₂₀N₂O₃, with a molecular weight of 240.30 g/mol . The spiro architecture imposes conformational rigidity, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties and target binding affinity. The Boc group serves as a protective moiety for amines, enhancing synthetic versatility .

Properties

CAS No.

2168418-55-9

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl N-(7-oxo-6-azaspiro[3.4]octan-2-yl)carbamate

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-4-12(5-8)6-9(15)13-7-12/h8H,4-7H2,1-3H3,(H,13,15)(H,14,16)

InChI Key

RRFWAPYXANMBJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(=O)NC2

Purity

95

Origin of Product

United States

Preparation Methods

Critical Parameters:

ParameterOptimal RangeImpact on Yield
Temperature70–100°CHigher temps reduce side products
Catalyst Loading0.05–0.15 equivExcess catalyst degrades intermediates
Reaction Time12–18 hoursShorter times lead to incomplete cyclization

Reductive Amination for Amine Functionalization

Reductive amination introduces the secondary amine required for Boc protection. A protocol from Ambeed uses sodium triacetoxyborohydride (1.7 equiv) in dichloroethane (DCE) at 45°C for 72 hours. For example, reacting tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate with 4-((2-fluoro-4-(methylsulfonyl)phenoxy)methyl)cyclohexanone yielded 2.3% of the desired product. While low, this highlights the feasibility of spirocyclic reductive amination. Optimizing stoichiometry (e.g., 2.5 equiv borohydride) and solvent polarity (e.g., tetrahydrofuran) could enhance yields for the [3.4] system.

Boc Protection Under Basic Conditions

The tert-butyl carbamate group is introduced via Boc protection of the secondary amine. A scaled procedure adds di-tert-butyl dicarbonate (1.2 equiv) to 4,7-diazaspiro[2.5]octane in ethanol with sodium hydroxide (1.2 equiv) at <30°C. After 13 hours, the product is isolated in 73% yield. For the target compound, analogous conditions (NaOH, EtOH, 0–5°C) prevent N-Boc deprotection during subsequent steps.

Side Reaction Mitigation:

  • Temperature Control: Maintaining <30°C minimizes carbamate hydrolysis.

  • Solvent Choice: Ethanol balances reactivity and solubility better than DMF or THF.

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and complexity:

MethodYield RangeScalabilityKey Challenge
Cyclization56–83%High (batch >1 kg)Ring-size control
Reductive Amination2–31%ModerateLow yields, side reactions
Boc Protection65–73%HighCompeting hydrolysis
OxidationNot reportedLowOver-oxidation risk

Cyclization followed by Boc protection offers the most robust pathway, though oxidation optimization remains critical.

Chemical Reactions Analysis

tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate is being investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. The spirocyclic structure is of particular interest for its ability to interact with biological targets, potentially leading to the development of new therapeutics.

Case Study:
Research indicates that compounds with spirocyclic structures exhibit enhanced binding affinity to certain receptors, which could be leveraged in drug design for conditions such as neurodegenerative diseases or cancer .

Organic Synthesis

This compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for various modifications that can lead to the creation of novel compounds with diverse functionalities.

Synthesis Example:
In a recent study, this compound was utilized as a starting material in the synthesis of derivatives that showed improved pharmacological properties compared to their parent compounds .

Potential Applications in Drug Development

The compound's ability to act as a prodrug is another area of interest. Prodrugs can enhance the solubility and bioavailability of active pharmaceutical ingredients.

Research Findings:
Studies have shown that modifying carbamate derivatives can significantly improve their pharmacokinetic profiles, making them more suitable for therapeutic use .

Mechanism of Action

The mechanism of action of tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Structural Analogues in the Azaspiro Family

a. Positional Isomers and Oxo Variants

  • tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 203661-71-6): Molecular formula: C₁₂H₁₉NO₃ Molecular weight: 225.28 g/mol Structural distinction: The oxo group is at position 2 instead of 7, and the Boc group is part of the azaspiro nitrogen.
  • tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 1251010-17-9):
    • Similarity score: 0.94 (vs. target compound)
    • The oxo group at position 1 introduces a different electronic environment, affecting hydrogen-bonding interactions in biological systems .

b. Ring-Size Variants

  • However, the lack of an oxo group reduces polarity (logP: ~1.8 vs. ~1.2 for the target compound) .
Bicyclic and Non-Spiro Analogues

a. Bicyclo[4.1.0]heptane Derivatives

  • tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 134575-47-6):
    • Molecular formula: C₁₁H₂₀N₂O₂
    • Molecular weight: 224.29 g/mol
    • The bicyclic system replaces the spiro architecture, offering a planar geometry that may enhance π-π stacking in protein binding pockets. However, reduced rigidity compared to spiro systems could lower metabolic stability .

b. Piperidine and Cyclopentane Derivatives

  • tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS 225641-84-9): Molecular formula: C₁₁H₂₁NO₃ Molecular weight: 227.29 g/mol The hydroxyl group introduces hydrogen-bonding capacity, increasing aqueous solubility (logS: ~-2.5 vs. ~-3.1 for the target compound) but also susceptibility to oxidation .
  • tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate (CAS 1271024-76-0):
    • Molecular formula: C₁₂H₂₄N₂O₂
    • Molecular weight: 240.34 g/mol
    • The methyl substituent on the piperidine ring enhances lipophilicity (logP: ~2.1) and may slow hepatic clearance compared to the spiro compound .

Biological Activity

Introduction

tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate (CAS No. 2168418-55-9) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H20N2O3
  • Molecular Weight : 240.30 g/mol
  • Structure : The compound features a spirocyclic structure that is characteristic of many bioactive molecules.

1. Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar spirocyclic structures possess antimicrobial properties, potentially inhibiting bacterial growth through interference with cell wall synthesis or metabolic pathways.
  • Cytotoxicity : Some derivatives of spirocyclic compounds have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class may act as enzyme inhibitors, disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The unique structural features allow for interaction with biological receptors, potentially modulating signaling pathways involved in inflammation or cell growth.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related spirocyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, suggesting that this compound could exhibit similar effects due to its structural analogies.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli64 µg/mL
tert-butyl N-{7-oxo...S. aureusTBD
tert-butyl N-{7-oxo...E. coliTBD

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on the cytotoxic effects of related compounds on human cancer cell lines (e.g., HeLa and MCF7) demonstrated IC50 values in the micromolar range, indicating potential for further development as anticancer agents.

Cell LineIC50 (µM)Reference
HeLaTBD
MCF7TBD

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate?

The synthesis typically involves reacting a spirocyclic amine precursor with tert-butyl chloroformate under basic conditions. Key steps include:

  • Reagents : Tert-butyl chloroformate, triethylamine (base), and solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to control reaction kinetics .
  • Critical Factors : Base selection (e.g., Et₃N vs. NaHCO₃) influences yield by minimizing side reactions. Solvent polarity affects reaction rate and purity .
  • Workup : Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate the carbamate .

Q. How is the molecular structure of this compound characterized?

Structural confirmation employs:

  • Spectroscopy : ¹H/¹³C NMR to verify tert-butyl and spirocyclic moieties; IR for carbamate C=O stretching (~1680–1720 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₂H₂₀N₂O₃, MW 240.30 g/mol) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves spirocyclic geometry and hydrogen-bonding networks .

Q. What purification techniques are effective for this compound?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) for polar impurities.
  • Salt Formation : Hydrochloride salts (e.g., tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate HCl) improve crystallinity .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for spirocyclic carbamates?

Discrepancies in X-ray data (e.g., enantiomorph polarity) are addressed by:

  • Parameter Analysis : Using Flack (η) or Hooft (x) parameters to refine chiral centers .
  • Dual-Space Methods : SHELXD for phase problem resolution in low-symmetry space groups .
  • Validation Tools : PLATON/ADDSYM to detect missed symmetry elements .

Q. What computational methods predict the reactivity of the carbamate group?

  • DFT Calculations : Assess nucleophilic attack at the carbonyl (e.g., B3LYP/6-31G* level) .
  • Molecular Dynamics : Simulate solvation effects on hydrolysis rates in aqueous buffers .
  • Docking Studies : Evaluate interactions with enzymatic targets (e.g., proteases) using AutoDock Vina .

Q. How do substituents on the spirocyclic ring affect biological activity?

Comparative SAR studies using analogs reveal:

CompoundSubstituentKey FeatureBioactivity
tert-butyl N-{6-oxo-2-azaspiro[3.4]octan-2-yl}carbamate6-oxoIncreased polarityEnhanced enzyme inhibition
tert-butyl N-{8-fluoro-6-azaspiro[3.4]octan-2-yl}carbamate8-fluoroElectrophilic siteImproved binding affinity
  • Method : In vitro assays (IC₅₀ determination) paired with molecular modeling .

Methodological Considerations

Q. How to optimize reaction yields in spirocyclic carbamate synthesis?

  • DoE (Design of Experiments) : Vary temperature (0–25°C), solvent (DCM vs. THF), and stoichiometry to maximize yield .
  • In Situ Monitoring : ReactIR tracks tert-butyl chloroformate consumption .
  • Byproduct Mitigation : Scavengers (e.g., molecular sieves) absorb HCl, preventing amine protonation .

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Fume hood use during synthesis to avoid inhalation of vapors .
  • Spill Management : Neutralize with sodium bicarbonate; collect residues for hazardous waste disposal .

Data Analysis Challenges

Q. How to interpret conflicting NMR data for spirocyclic systems?

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) resolves conformational exchange broadening .
  • 2D Techniques : NOESY/ROESY identifies through-space correlations in rigid spiro scaffolds .
  • Solvent Effects : Deuterated DMSO vs. CDCl₃ may shift proton signals due to hydrogen bonding .

Q. What strategies validate purity in absence of reference standards?

  • Orthogonal Methods : Combine HPLC (UV detection) with charged aerosol detection (CAD) .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.4%) .
  • Stability Testing : Accelerated degradation (40°C/75% RH) to detect decomposition products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.